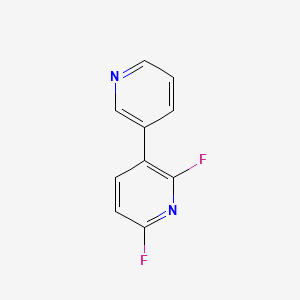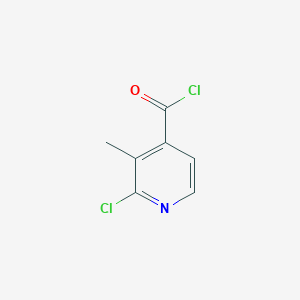
2-Chloro-3-methylisonicotinoylchloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-3-methylisonicotinoylchloride is an organic compound that belongs to the class of chlorinated pyridines It is a derivative of isonicotinic acid, where the hydrogen atom at the 2-position is replaced by a chlorine atom, and the carboxyl group is converted to an acyl chloride
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Chloro-3-methylisonicotinoylchloride can be synthesized through several methods. One common approach involves the chlorination of 3-methylisonicotinic acid using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). The reaction typically occurs under reflux conditions, where the acid is dissolved in an inert solvent such as dichloromethane or chloroform, and the chlorinating agent is added slowly. The reaction mixture is then heated to promote the formation of the acyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reagent flow rates, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-3-methylisonicotinoylchloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 2-position can be replaced by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding amides, esters, or thioesters.
Hydrolysis: In the presence of water or aqueous base, the acyl chloride group can be hydrolyzed to form 2-chloro-3-methylisonicotinic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH₄) to yield the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary or secondary amines, alcohols, or thiols are used under mild to moderate conditions, often in the presence of a base like triethylamine.
Hydrolysis: Aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl) can be used to hydrolyze the acyl chloride group.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents used under anhydrous conditions.
Major Products Formed
Amides, Esters, and Thioesters: Formed through nucleophilic substitution reactions.
2-Chloro-3-methylisonicotinic Acid: Formed through hydrolysis.
2-Chloro-3-methylisonicotinyl Alcohol: Formed through reduction.
Aplicaciones Científicas De Investigación
2-Chloro-3-methylisonicotinoylchloride has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Medicinal Chemistry: The compound is used in the development of potential drug candidates, particularly those targeting bacterial infections and inflammatory diseases.
Material Science: It is employed in the synthesis of functional materials, such as polymers and coatings, due to its reactive acyl chloride group.
Biological Studies: Researchers use it to study the interactions of chlorinated pyridines with biological macromolecules, such as proteins and nucleic acids.
Mecanismo De Acción
The mechanism of action of 2-chloro-3-methylisonicotinoylchloride depends on its specific application. In medicinal chemistry, it may act by inhibiting bacterial enzymes or modulating inflammatory pathways. The acyl chloride group can react with nucleophilic residues in proteins, leading to the formation of covalent adducts that alter protein function. Additionally, the chlorine atom may participate in halogen bonding interactions, further influencing the compound’s biological activity.
Comparación Con Compuestos Similares
2-Chloro-3-methylisonicotinoylchloride can be compared with other chlorinated pyridines and acyl chlorides:
2-Chloronicotinoyl Chloride: Similar structure but lacks the methyl group at the 3-position, leading to different reactivity and biological activity.
3-Methylisonicotinoyl Chloride: Lacks the chlorine atom at the 2-position, affecting its chemical properties and applications.
2-Chloroisonicotinoyl Chloride: Similar structure but without the methyl group, resulting in distinct reactivity patterns.
Propiedades
Fórmula molecular |
C7H5Cl2NO |
|---|---|
Peso molecular |
190.02 g/mol |
Nombre IUPAC |
2-chloro-3-methylpyridine-4-carbonyl chloride |
InChI |
InChI=1S/C7H5Cl2NO/c1-4-5(7(9)11)2-3-10-6(4)8/h2-3H,1H3 |
Clave InChI |
HNPSSZOOPTUQGZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CN=C1Cl)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


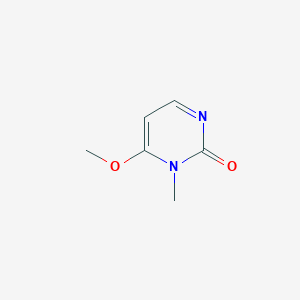

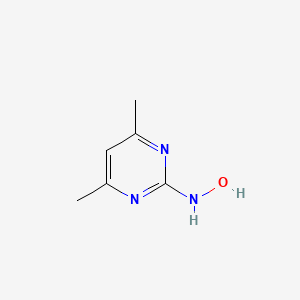

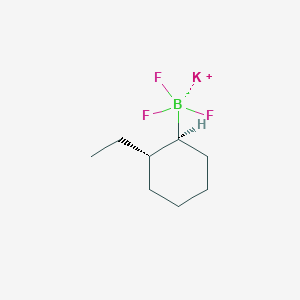
![3-(Aminomethyl)-7-(3-hydroxypropoxy)benzo[c][1,2]oxaborol-1(3H)-ol acetate](/img/structure/B13117758.png)
![Alanine, n-[(9h-fluoren-9-ylmethoxy)carbonyl]-3-iodo-, 1,1-dimethylethyl ester](/img/structure/B13117760.png)
![4,13-dioxapentacyclo[9.7.1.12,6.015,19.010,20]icosa-1,6,8,10(20),11(19),15,17-heptaene-3,5,12,14-tetrone](/img/structure/B13117765.png)

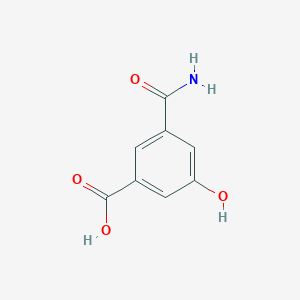
![Methyl 6-methylbenzo[d]oxazole-2-carboxylate](/img/structure/B13117781.png)
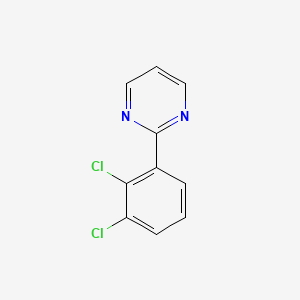
![4-Chloro-5-iodo-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13117799.png)
